An In-depth Technical Guide to the Synthesis of 1,9-Nonanedithiol
An In-depth Technical Guide to the Synthesis of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,9-nonanedithiol, a versatile dithiol compound utilized in various chemical applications, including the formation of self-assembled monolayers and as an intermediate in organic synthesis. This document details the core synthetic strategies, providing experimental protocols derived from established chemical literature, alongside quantitative data and visual representations of the reaction pathways.
Core Synthetic Strategies
The synthesis of 1,9-nonanedithiol predominantly commences from two readily available precursors: 1,9-nonanediol or 1,9-dibromononane. The overarching strategy involves the nucleophilic substitution of terminal functional groups (hydroxyl or halide) with a sulfur-containing nucleophile. The most common and effective methods employ thiourea, sodium hydrosulfide, or potassium thioacetate as the sulfur source.
Physicochemical Properties of 1,9-Nonanedithiol
| Property | Value |
| Molecular Formula | C₉H₂₀S₂ |
| Molecular Weight | 192.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 284 °C (lit.) |
| Density | 0.952 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4999 (lit.) |
| CAS Number | 3489-28-9 |
Synthesis from 1,9-Dibromononane
The direct conversion of 1,9-dibromononane to 1,9-nonanedithiol is a widely employed and efficient method. This approach involves a bimolecular nucleophilic substitution (SN2) reaction where a sulfur nucleophile displaces the bromide ions.
Method 1: Reaction with Thiourea followed by Hydrolysis
This two-step method proceeds via the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the dithiol. This method is advantageous due to the use of solid, easy-to-handle thiourea and generally provides good yields.
Experimental Protocol:
Step 1: Formation of the Bis(isothiouronium) Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,9-dibromononane (1 equivalent) and thiourea (2.2 equivalents) in ethanol (95%).
-
Heat the reaction mixture to reflux and maintain for 3 to 4 hours. The isothiouronium salt will precipitate out of the solution as a white solid.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the collected bis(isothiouronium) salt under vacuum.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the dried bis(isothiouronium) salt in a round-bottom flask, add a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Heat the mixture to reflux for 2 to 3 hours.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,9-nonanedithiol.
-
Purify the product by vacuum distillation.
Reaction Pathway:
Caption: Synthesis of 1,9-Nonanedithiol via the isothiouronium salt.
Method 2: Reaction with Sodium Hydrosulfide
This method offers a more direct conversion of the dibromide to the dithiol. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium hydrosulfide (NaSH) (at least 2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Under a nitrogen atmosphere, add 1,9-dibromononane (1 equivalent) dropwise to the stirred solution of sodium hydrosulfide.
-
Heat the reaction mixture to a temperature between 70-90 °C and maintain for 4 to 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure 1,9-nonanedithiol.
Reaction Pathway:
Caption: Direct synthesis of 1,9-Nonanedithiol using Sodium Hydrosulfide.
Method 3: Reaction with Potassium Thioacetate followed by Hydrolysis
This route involves the formation of a dithioacetate intermediate, which is then hydrolyzed to the dithiol. This method can be advantageous for minimizing the formation of disulfide byproducts.
Experimental Protocol:
Step 1: Formation of 1,9-Nonanediyl Dithioacetate
-
In a round-bottom flask, dissolve 1,9-dibromononane (1 equivalent) and potassium thioacetate (2.2 equivalents) in a polar aprotic solvent such as acetone or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12 to 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter off the potassium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude dithioacetate.
Step 2: Hydrolysis of the Dithioacetate
-
Dissolve the crude dithioacetate in a suitable solvent like methanol or ethanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (a solution in water or methanol), to the mixture.
-
Stir the reaction at room temperature for 2 to 4 hours.
-
After hydrolysis is complete, neutralize the mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the 1,9-nonanedithiol by vacuum distillation.
Reaction Pathway:
Caption: Synthesis via dithioacetate intermediate.
Synthesis from 1,9-Nonanediol
An alternative and often more economical route starts from 1,9-nonanediol. This is a two-step process where the diol is first converted into a better leaving group, typically a dihalide or a disulfonate ester, which is then subjected to nucleophilic substitution with a sulfur source as described in the previous section.
Conversion of 1,9-Nonanediol to 1,9-Dibromononane
A common method for this conversion is treatment with concentrated hydrobromic acid.
Experimental Protocol:
-
Place 1,9-nonanediol (1 equivalent) in a round-bottom flask.
-
Add an excess of concentrated hydrobromic acid (48% aqueous solution).
-
Heat the mixture to reflux for 6 to 12 hours. The reaction can be monitored by observing the formation of a separate organic layer.
-
After cooling, separate the organic layer containing the 1,9-dibromononane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
The crude 1,9-dibromononane can be purified by vacuum distillation or used directly in the subsequent thiolation step.
Quantitative Data Summary
| Starting Material | Reagents | Key Conditions | Reported Yield (%) |
| 1,9-Dibromononane | Thiourea, then NaOH | Ethanol reflux, then aqueous NaOH reflux | 70-85 |
| 1,9-Dibromononane | Sodium Hydrosulfide | Ethanol or DMF, 70-90 °C | 65-90 |
| 1,9-Dibromononane | Potassium Thioacetate, then NaOH | Acetone or DMF, then methanolic NaOH | 75-90 |
| 1,9-Nonanediol | 1. HBr2. Sulfur Nucleophile | 1. Reflux2. See above | 60-80 (overall) |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific work-up and purification procedures.
Experimental Workflow
Caption: General workflow for the synthesis of 1,9-Nonanedithiol.
Conclusion
The synthesis of 1,9-nonanedithiol can be achieved through several reliable methods, primarily revolving around the nucleophilic substitution of 1,9-dibromononane with various sulfur nucleophiles. The choice of a specific route may depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important dithiol. For larger-scale production, optimization of reaction conditions and purification methods would be necessary.
